molecular formula C17H12N2O4S2 B2611065 (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 315692-44-5

(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2611065
CAS No.: 315692-44-5
M. Wt: 372.41
InChI Key: MCHZWTRWIBITMF-RIYZIHGNSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin core. Its structure includes a pyridin-3-yl group at position 3 and an (E)-configured methylidenephenoxyacetic acid substituent at position 5.

Properties

IUPAC Name

2-[2-[(E)-(4-oxo-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-15(21)10-23-13-6-2-1-4-11(13)8-14-16(22)19(17(24)25-14)12-5-3-7-18-9-12/h1-9H,10H2,(H,20,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZWTRWIBITMF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidin ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The resulting intermediate is then reacted with a pyridine derivative to form the pyridinyl-thioxothiazolidin compound. Finally, this intermediate undergoes a condensation reaction with phenoxyacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioxothiazolidin ring can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidin ring can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The following steps summarize the general synthetic route:

  • Formation of Thioxothiazolidin : The initial step may involve the synthesis of thiazolidin derivatives through cyclization reactions involving appropriate precursors such as pyridine derivatives and thioketones.
  • Coupling Reaction : The thioxothiazolidin intermediate is then reacted with phenoxyacetic acid derivatives to form the desired compound. This step often requires careful control of reaction conditions to ensure high yield and purity.
  • Characterization : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Summary of Synthetic Methods

StepReaction TypeKey ReagentsYield (%)
1CyclizationPyridine, Thioketone75%
2CouplingThioxothiazolidin, Phenoxyacetic Acid85%
3PurificationColumn Chromatography-

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid exhibit significant antimicrobial properties. For instance, derivatives of thiazolidin have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Assays

In a study evaluating the antimicrobial activity of synthesized thiazolidin derivatives, compounds were tested using the disc diffusion method against several pathogens. Results indicated that certain derivatives demonstrated a zone of inhibition comparable to standard antibiotics, suggesting potential for further development as antimicrobial agents.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Research indicates that thiazolidin derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies have demonstrated that certain thiazolidin derivatives significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential use in managing inflammatory responses.

Anticancer Potential

Emerging evidence suggests that (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid may exhibit anticancer properties. Preliminary studies have shown that thiazolidin compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assays

A recent investigation assessed the cytotoxic effects of various thiazolidin derivatives on prostate cancer cells. Results indicated a dose-dependent increase in cell death, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxothiazolidin ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compared compounds share the 4-oxo-2-thioxothiazolidin backbone but differ in substituents at positions 3 and 5:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
(E)-2-(2-((4-Oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic Acid (Target) Not Provided Not Provided 3-(Pyridin-3-yl), 5-(E-phenoxyacetic acid methylidene)
{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic Acid C₂₁H₁₅NO₃S₂ 409.52 3-Phenyl, 5-(E-propenylidene)
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid C₂₄H₂₁N₃O₄S₂ 479.6 3-Acetic acid, 5-(Z-pyrazole-methylidene)
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid C₂₂H₁₉NO₃S₂ 409.52 3-Propanoic acid, 5-(E-allylidene)

Substituent-Driven Physicochemical Properties

  • Stereochemistry : E/Z configurations (e.g., in ) influence spatial arrangement, altering binding to biological targets.
  • Hydrogen Bonding : The acetic acid moiety in the target and ’s compound enhances hydrogen-bond acceptor capacity (7 acceptors in ), critical for target engagement.

Bioactivity Inferences

  • Pyridinyl vs. Phenyl : Pyridine’s nitrogen may enhance interactions with metalloenzymes or nucleic acids compared to phenyl’s hydrophobic effects .
  • Acetic Acid vs. Propanoic Acid: Shorter chains (acetic acid) may reduce steric hindrance, improving binding to shallow active sites .
  • Thioxo Group : The 2-thioxo moiety in all compounds likely contributes to redox activity or metal chelation, a common feature in antimicrobial agents .

Research Implications and Limitations

  • Data Gaps: Bioactivity data for the target compound are absent in the evidence; inferences are drawn from analogs.
  • Lumping Strategies: As noted in , compounds with minor structural differences (e.g., substituent chain length) may exhibit similar bioactivities, justifying grouped studies.

Biological Activity

(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thioxothiazolidin class, characterized by its thiazolidine ring fused with a pyridine moiety. Its structure is essential for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds within the thioxothiazolidin family exhibit a range of biological activities, including:

  • Aldose Reductase Inhibition : A critical pathway in diabetic complications.
  • Anticancer Properties : Notably against cell lines such as HepG2 and MCF-7.
  • Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

1. Aldose Reductase Inhibition

A study highlighted that derivatives of thioxothiazolidin acetic acids demonstrate potent inhibition of aldose reductase (ALR2), with some compounds showing IC50 values in the submicromolar range. For instance, a derivative was found to be over five times more potent than the clinically used inhibitor epalrestat . The inhibition mechanism involves binding interactions with crucial residues in the enzyme's active site, as identified through molecular docking studies.

2. Anticancer Activity

Several derivatives have been tested for their antiproliferative effects on cancer cell lines. For example:

  • Compound 16f showed significant activity against HepG2 (IC50 = 6.19 µM) and MCF-7 (IC50 = 5.10 µM), outperforming standard chemotherapeutics like sorafenib and doxorubicin .

Table 1 summarizes the IC50 values for various thioxothiazolidin derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)
16fHepG26.19
16fMCF-75.10
40aMCF-722.04
40bHepG234.94

3. Antimicrobial Activity

Recent studies have shown that derivatives of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid exhibit strong antibacterial properties, surpassing traditional antibiotics like ampicillin by significant margins . The most active compound demonstrated MIC values as low as 0.004 mg/mL against certain bacterial strains.

Case Study 1: Aldose Reductase Inhibition

In a comparative study, several thioxothiazolidin derivatives were evaluated for their inhibitory effects on ALR2. The most promising candidate was shown to have an IC50 value significantly lower than that of epalrestat, indicating potential for therapeutic applications in managing diabetic complications.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that specific modifications to the thioxothiazolidin structure could enhance cytotoxicity. For instance, substituting different aryl groups led to improved activity against HepG2 cells, suggesting that structural optimization could yield more effective anticancer agents.

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